molecular formula C19H17N5O B14229944 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide CAS No. 827317-81-7

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide

Cat. No.: B14229944
CAS No.: 827317-81-7
M. Wt: 331.4 g/mol
InChI Key: YCDCEDDMCNOKCW-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide is a complex organic compound that features a pyrazole ring, an indole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Indole Ring Formation: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the pyrazole and indole rings with the pyridine moiety using reagents such as palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or indole rings using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, organolithium compounds, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-methyl-1H-pyrazole-3(2H)-one
  • 1,2-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one

Uniqueness

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide is unique due to its combination of pyrazole, indole, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

827317-81-7

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)-N-(2-pyridin-2-ylethyl)-1H-indole-4-carboxamide

InChI

InChI=1S/C19H17N5O/c25-19(21-10-7-13-4-1-2-9-20-13)14-5-3-6-16-15(14)12-18(23-16)17-8-11-22-24-17/h1-6,8-9,11-12,23H,7,10H2,(H,21,25)(H,22,24)

InChI Key

YCDCEDDMCNOKCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=C3C=C(NC3=CC=C2)C4=CC=NN4

Origin of Product

United States

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